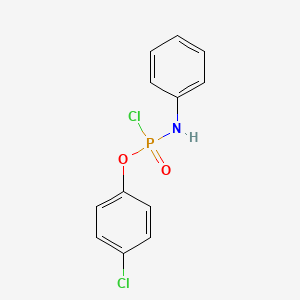
4-Chlorophenyl-N-phenylphosphoramidochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl-N-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H10Cl2NO2P. It is known for its unique structure, which includes a phosphoryl group bonded to an aniline and a chlorophenoxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-N-phenylphosphoramidochloridate typically involves the reaction of 4-chlorophenyl dichlorophosphate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 4-chlorophenyl dichlorophosphate and aniline.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.
Procedure: Aniline is added dropwise to a solution of 4-chlorophenyl dichlorophosphate in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl-N-phenylphosphoramidochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphoryl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include phosphoryl oxides.
Reduction: Products include reduced phosphorus compounds.
Hydrolysis: Products include phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl-N-phenylphosphoramidochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl-N-phenylphosphoramidochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenylphosphoramidic acid
- N-(4-chlorophenyl)phosphoramidic acid
- N-(4-bromophenyl)phosphoramidic acid
Uniqueness
4-Chlorophenyl-N-phenylphosphoramidochloridate is unique due to the presence of both a chlorophenoxy group and a phosphoryl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69497-44-5 |
|---|---|
Molekularformel |
C12H10Cl2NO2P |
Molekulargewicht |
302.09 g/mol |
IUPAC-Name |
N-[chloro-(4-chlorophenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C12H10Cl2NO2P/c13-10-6-8-12(9-7-10)17-18(14,16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI-Schlüssel |
JXMYVMSKADODRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















